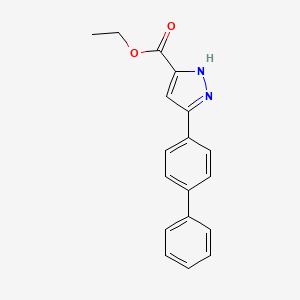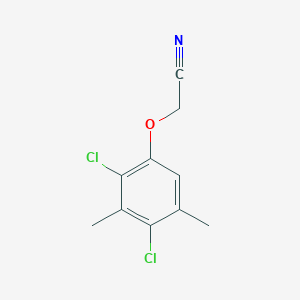![molecular formula C10H9Cl2N3O4 B6344918 Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-35-8](/img/structure/B6344918.png)
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate (ECHA) is a chemical compound derived from the reaction of ethyl acetate and 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride. It is a white to yellowish-white powder that is insoluble in water, but soluble in organic solvents. ECHA has been used in various scientific research applications and has been studied for its biochemical and physiological effects.
科学研究应用
ECHA has been used in various scientific research applications, such as in the study of the mechanism of action of drugs, in the study of the biochemical and physiological effects of drugs, and in the development of new drugs. ECHA has also been used in the study of enzyme activity, protein structure and function, and the regulation of gene expression. Additionally, ECHA has been used in the study of the effects of environmental pollutants on the human body.
作用机制
The mechanism of action of ECHA is not yet fully understood. However, it is believed that ECHA interacts with specific receptors in the body, leading to the production of certain hormones and enzymes that are involved in various biochemical and physiological processes. Additionally, ECHA has been shown to interact with certain proteins and enzymes, which can result in the regulation of gene expression and the modulation of enzyme activity.
Biochemical and Physiological Effects
ECHA has been studied for its biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the production of inflammatory cytokines. Additionally, ECHA has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of cancer cells. ECHA has also been shown to have an anti-oxidant effect, as it has been shown to reduce oxidative stress and the production of reactive oxygen species.
实验室实验的优点和局限性
ECHA has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in organic solvents, making it easy to work with. Additionally, ECHA is relatively inexpensive and easy to obtain. However, there are some limitations to the use of ECHA in lab experiments. For example, ECHA is not soluble in water, which can limit its use in certain experiments. Additionally, ECHA is toxic and should be handled with caution.
未来方向
There are several potential future directions for the use of ECHA. For example, further research could be conducted to better understand the mechanism of action of ECHA and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of ECHA, such as in the treatment of cancer, inflammation, and oxidative stress. Finally, further research could be conducted to explore the potential of ECHA as an environmental pollutant.
合成方法
ECHA is synthesized through a reaction between ethyl acetate and 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride. This reaction is conducted in a two-step process. In the first step, the ethyl acetate is reacted with the 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a product known as ethyl (Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate. In the second step, the product is purified by recrystallization.
属性
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-chloro-5-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-5-6(15(17)18)3-4-7(8)11/h3-5,13H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLFCDMGCKZXFR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)